hemoprotein H-450
CAS No.: 133837-17-9
Cat. No.: VC0237884
Molecular Formula: C5H9NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133837-17-9 |
|---|---|
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 0 |
Introduction
Discovery and Historical Context
Hemoprotein H-450 was first reported by Kim and Deal as a novel cytosolic hemoprotein in pig liver . The protein was named "H-450" based on its distinctive spectral characteristic - a Soret absorption band at approximately 450 nm in the dithionite-reduced form . This unique spectral property distinguishes H-450 from other hemoproteins and resembles the carbon monoxide-bound form of cytochrome P-450, despite significant structural differences between these proteins . Following its initial discovery, H-450 has been purified and characterized from various mammalian species, with rat and pig liver being the predominant sources for biochemical and spectroscopic investigations .
Molecular Structure and Composition
Molecular Weight and Subunit Composition
The molecular structure of H-450 varies somewhat between species. In rat liver, purified H-450 exhibits a subunit molecular weight of approximately 64,000 daltons as determined by SDS-PAGE . Analysis of the amino acid sequence deduced from cloned cDNA indicates a molecular weight of 60,085 daltons for a polypeptide comprising 547 amino acid residues .
In contrast, H-450 isolated from pig liver demonstrates a more complex quaternary structure. Gel electrophoresis experiments reveal that pig liver H-450 consists of two nonidentical subunits, designated alpha and beta, with molecular weights of 61,000 and 45,000 daltons respectively . The native protein forms an alphabeta dimer with a molecular weight of 106,000 containing one heme group. Preliminary sedimentation equilibrium experiments suggest a minimum molecular weight of 218,000 for the native protein, corresponding to a tetramer (alpha2beta2) containing two heme groups .
Prosthetic Group
Hemoprotein H-450 contains protoheme IX (iron protoporphyrin IX) as its prosthetic group . The heme content ranges from 0.7-0.9 moles of protoheme per mole of protein subunit in the rat liver enzyme . The molar extinction coefficient of native H-450 from pig liver is 261 × 10³ at 280 nm and 263 × 10³ at 428 nm .
Table 1. Molecular properties of Hemoprotein H-450 from different sources
| Property | Rat Liver H-450 | Pig Liver H-450 |
|---|---|---|
| Subunit molecular weight | 64,000 daltons | α: 61,000 daltons β: 45,000 daltons |
| Native molecular weight | Not determined | 218,000 daltons (tetramer) |
| Amino acid residues | 547 | Not determined |
| Heme content | 0.7-0.9 mol/mol subunit | 1 mol/mol alphabeta dimer |
| Molar extinction coefficient | Not reported | 261 × 10³ (280 nm) 263 × 10³ (428 nm) |
Spectroscopic Characteristics
Absorption Spectra
The spectroscopic properties of H-450 are highly distinctive and form the basis for its nomenclature. The oxidized (ferric) form of purified H-450 shows a Soret peak at 428 nm and a broad β band at around 550 nm . These spectral features indicate that oxidized H-450 exists predominantly in a low-spin state.
The reduced (ferrous) form of H-450 presents an unusual characteristic - it exists in two interconvertible forms depending on pH conditions: alkaline and acid forms . The alkaline form (at pH 8.0) shows Soret, β, and α peaks at 448, 540, and 571 nm respectively . The acid form (at pH 6.0) exhibits distinctly different absorption maxima, with Soret, β, and α peaks at 425, 530, and 558 nm .
When examined at the temperature of liquid nitrogen (77K), dithionite-reduced H-450 from pig liver exhibits a more complex spectral pattern with two alpha peaks (571 and 566 nm), three beta peaks (546, 537, and 529 nm), and a Soret band at 449 nm .
Table 2. Absorption maxima of Hemoprotein H-450 in different states
| State | Soret Peak (nm) | β Peak (nm) | α Peak (nm) |
|---|---|---|---|
| Oxidized (ferric) | 428 | 550 (broad) | - |
| Reduced (ferrous), alkaline form (pH 8.0) | 448 | 540 | 571 |
| Reduced (ferrous), acid form (pH 6.0) | 425 | 530 | 558 |
| Reduced (77K, pig liver) | 449 | 546, 537, 529 | 571, 566 |
Molecular Biology
cDNA Cloning and Sequence Analysis
cDNA clones coding for hemoprotein H-450 have been isolated from a rat liver cDNA library using anti-H-450 antibody . Analysis of the nucleotide sequence revealed an open reading frame encoding a polypeptide of 547 amino acid residues with a calculated molecular weight of 60,085 daltons . Both the N-terminal sequence and a partial internal amino acid sequence of purified H-450, determined by chemical methods, were found in the amino acid sequence deduced from the nucleotide sequence, confirming the identity of the cloned cDNA .
Evolutionary Relationships
Biochemical Characteristics
The heme environment of H-450 is particularly sensitive to mercury compounds. Addition of low concentrations of HgCl2 causes H-450 to convert to a denatured form in both oxidized and reduced states, resulting in loss of its unique spectral characteristics . This sensitivity to mercury suggests the involvement of thiol groups in maintaining the proper protein conformation around the heme.
| Characteristic | Hemoprotein H-450 | Cytochrome P-450 |
|---|---|---|
| Cellular location | Cytosolic | Primarily membrane-bound |
| 5th coordination ligand | Thiolate | Thiolate |
| 6th coordination ligand | Nitrogenous group | Variable (water/substrate) |
| CO binding | Atypical | Forms characteristic 450 nm complex |
| Sequence homology | None with P-450; similar to O-acetylserine (thiol)-lyases | Family-specific conservation |
| Known function | Unknown | Monooxygenase reactions |
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